molecular formula C20H25N7 B2821450 N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946297-77-4

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No. B2821450
CAS RN: 946297-77-4
M. Wt: 363.469
InChI Key: WNZBAORKMPRKMS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, also known as MDM2 inhibitor, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. It is a potent inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. The inhibition of MDM2 leads to the stabilization and activation of p53, which plays a critical role in the prevention of cancer development.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticonvulsant Evaluation

Microwave-assisted synthesis techniques have been employed to create novel compounds with anticonvulsant activities. This approach demonstrates the utility of microwave irradiation in facilitating rapid and efficient chemical reactions, potentially relevant for the synthesis of compounds similar to "N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine" (Ghodke et al., 2017).

Structural Analysis through NMR Spectroscopy and X-ray Crystallography

The structural analyses of new platinum(II) compounds with nitrogen-donor ligands, investigated through NMR spectroscopy and X-ray crystal structure, illustrate the detailed characterization techniques that could be applied to understand the molecular structure and bonding of complex chemical entities, including pteridin derivatives (Castellano et al., 2008).

Pteridine Derivative Synthesis from Diaminomaleonitrile

Research focusing on the synthesis of pteridin-2-one derivatives from diaminomaleonitrile underscores the methodologies for constructing pteridine frameworks, which could be relevant for synthesizing the compound . These methodologies highlight the versatility of pteridine chemistry and its potential applications in various fields (Tsuzuki & Tada, 1986).

Reactions and Properties of Pteridine Derivatives

Studies on the self-condensation of methylpteridines and reactions with other nucleophiles provide insights into the chemical behavior and reactivity of pteridine compounds. Understanding these reactions is crucial for exploring the functionalization and application of pteridine derivatives in scientific research (Albert & Mizuno, 1973).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)13-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBAORKMPRKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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